molecular formula C7H5BrFNO2 B1383498 2-Bromo-5-fluoro-1-methyl-3-nitrobenzene CAS No. 1463053-91-9

2-Bromo-5-fluoro-1-methyl-3-nitrobenzene

Cat. No.: B1383498
CAS No.: 1463053-91-9
M. Wt: 234.02 g/mol
InChI Key: JJYQADGOVHRHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-5-fluoro-1-methyl-3-nitrobenzene” is a chemical compound with the molecular formula C7H5BrFNO2 . It has a molecular weight of 234.02 g/mol . The compound is also known by other names such as “2-bromo-1-fluoro-5-methyl-3-nitro-benzene”, “4-bromo-5-fluoro-3-nitrotoluene”, and "4-Bromo-3-fluoro-5-nitrotoluene" .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C7H5BrFNO2/c1-4-2-5 (9)7 (8)6 (3-4)10 (11)12/h2-3H,1H3 . The Canonical SMILES is CC1=CC (=C (C (=C1)F)Br) [N+] (=O) [O-] .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 234.02 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 232.94877 g/mol . The topological polar surface area is 45.8 Ų . The compound is predicted to have a boiling point of 240.9±35.0 °C and a density of 1.696±0.06 g/cm3 .

Scientific Research Applications

Chemical Characterization and Binding Properties

2-Bromo-5-fluoro-1-methyl-3-nitrobenzene, due to its structural characteristics, might be involved in studies related to chemical binding and receptor interaction, much like its related compounds. For instance, 6-Bromo-3'-nitroflavone, a structurally related compound, has been studied for its selective recognition of benzodiazepine receptors, indicating potential applications in pharmacological research, particularly in understanding receptor-ligand interactions and exploring therapeutic avenues in anxiety disorders (Wolfman et al., 1998).

Radiolabeling for Imaging Studies

Compounds similar to this compound, such as 5-[76Br]bromo-2'-fluoro-2'-deoxyuridine, have been explored as ligands for tumor proliferation studies, particularly in the context of positron emission tomography (PET) imaging. These studies involve radiolabeling to trace cellular processes, indicating potential applications in cancer research and diagnostic imaging to assess treatment efficacy and understand cellular proliferation dynamics (Borbath et al., 2001).

Metabolic Pathway Elucidation

Exploring the metabolic pathways of nitrobenzene compounds, to which this compound is structurally related, provides insights into their biotransformation and potential toxicological impacts. Studies on nitrobenzene metabolism in rats and mice have shed light on the formation of various metabolites, which can inform safety assessments and environmental impact analyses of such compounds (Rickert et al., 1983).

Toxicology and Safety Studies

The toxicological profiles of bromo- and nitro-substituted benzene derivatives, including their impacts on liver and kidney function, are crucial for understanding their safety and environmental implications. Research into the mechanisms of toxicity, including the role of metabolic pathways and enzyme interactions, helps in the risk assessment and safe handling of these chemicals (Lertratanangkoon & Scimeca, 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302+H312+H332;H315;H319;H335 . Precautionary statements include P271;P261;P280 .

Properties

IUPAC Name

2-bromo-5-fluoro-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYQADGOVHRHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-fluoro-2-methyl-6-nitroaniline (5.1 g, 30 mmol) in water (38 mL) and aqueous HBr (15 mL, 40%) was refluxed for 10 minutes and then cooled to 0° C. A solution of NaNO2 (2.07 g, 30 mmol) in H2O (12 mL) was added dropwise at a temperature <10° C. The diazonium solution was stirred for 30 minutes at a temperature of 0° C. to 5° C. and was then added slowly to a stirred mixture of CuBr (4.33 g, 30 mmol) in aqueous HBr (12 mL, 40%) and water (23 mL) at RT. The mixture was stirred at RT for 30 minutes and then on a steam bath for 1 hour. The reaction mixture was cooled to RT, DCM (50 mL) was added, and the mixture was washed with saturated NaHCO3 and brine, dried over MgSO4, and concentrated. The residue was purified by column chromatography, eluting with petroleum ether to give the title compound as an oil (2.0 g, 28%). 1H NMR (400 MHz, CDCl3) δ ppm 7.23 (1H, dd, J1=2.4 Hz, J2=7.2 Hz), 7.14 (1H, dd, J1=2.8 Hz, J2=8.8 Hz), 2.44 (3H, s).
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
4.33 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
23 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluoro-1-methyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-fluoro-1-methyl-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-fluoro-1-methyl-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-fluoro-1-methyl-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-fluoro-1-methyl-3-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-fluoro-1-methyl-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.